Sunifiram

Description

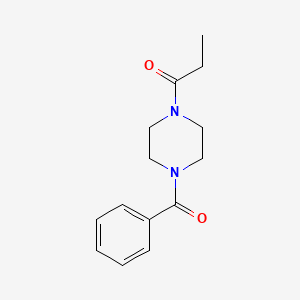

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWDUFJCINDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400996 | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314728-85-3 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sunifiram's Indirect Modulation of AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunifiram (DM-235) is a piperazine-derived nootropic compound with potent cognitive-enhancing effects demonstrated in preclinical studies. While structurally related to ampakines, its mechanism of action is distinct and does not involve direct positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Instead, this compound initiates a signaling cascade at the N-methyl-D-aspartate (NMDA) receptor, which culminates in the enhanced phosphorylation and function of AMPA receptors. This guide provides an in-depth technical overview of this mechanism, summarizing key quantitative data and outlining the experimental protocols used to elucidate this pathway.

Core Mechanism of Action: An Indirect Pathway to AMPA Receptor Enhancement

This compound's primary molecular target is the glycine-binding site of the NMDA receptor.[1][2][3] By stimulating this site, it triggers a cascade of intracellular events that ultimately potentiate AMPA receptor function and enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[1][4] Studies indicate that this compound itself does not show significant binding affinity for the primary AMPA receptor binding sites.[5] Furthermore, in studies using recombinant AMPA receptors (GluA1/GluA2), this compound did not produce a direct enhancement of the AMPA receptor response, distinguishing it from classical ampakine-type positive allosteric modulators.[6][7]

The enhancement of LTP by this compound is inhibited by antagonists of the NMDA receptor's glycine-binding site, such as 7-chloro-kynurenic acid (7-ClKN), but not by inhibitors of the polyamine site, like ifenprodil.[1][2] This confirms the specificity of its initial action.

Signaling Cascade

Stimulation of the NMDA receptor's glycine-binding site by this compound initiates the following downstream signaling pathway:

-

Src Kinase Activation : The initial NMDA receptor modulation leads to the activation of Src kinase, a non-receptor tyrosine kinase.[1][2]

-

PKCα Activation : Activated Src kinase subsequently leads to the phosphorylation and activation of Protein Kinase Cα (PKCα).[1][2][4]

-

CaMKII Activation and AMPA Receptor Phosphorylation : The activation of these upstream kinases converges on Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][4] Activated CaMKII then directly phosphorylates the GluR1 subunit of the AMPA receptor at the Ser-831 site.[4]

-

Enhanced Synaptic Efficacy : This phosphorylation event increases the conductance of AMPA receptors and is a critical step in the expression of LTP, leading to enhanced synaptic strength.[1]

This entire cascade is initiated by this compound's action at the NMDA receptor, positioning the drug as an upstream modulator of AMPA receptor function.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating this compound's effects on synaptic plasticity and AMPA receptor function.

Table 1: In Vitro Efficacy in Hippocampal Slices

| Parameter | Effective Concentration Range | Peak Efficacy | Experimental Model | Reference |

| LTP Enhancement | 10 - 100 nM | 10 nM (Bell-shaped curve) | Mouse Hippocampal Slices | [1] |

| fEPSP Slope Increase | 1 - 1000 nM | Dose-dependent | Mouse Hippocampal Slices | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Effect | Effective Dose | Administration | Animal Model | Reference |

| Reversal of NBQX-induced amnesia | 0.1 mg/kg | i.p. | Mouse Passive Avoidance Test | [8] |

| Improvement of cognitive deficits | 0.01 - 1.0 mg/kg | p.o. | Olfactory Bulbectomized (OBX) Mice | [4] |

Note: Direct binding affinity (Ki, IC50) and potency (EC50) values for this compound at the AMPA receptor are not reported in the literature, consistent with its indirect mechanism of action.

Experimental Protocols

The elucidation of this compound's mechanism relies on a combination of electrophysiological and biochemical techniques.

Electrophysiology: Hippocampal Slice Long-Term Potentiation (LTP)

This protocol is designed to measure synaptic plasticity in response to this compound application in ex vivo brain tissue.

Methodology:

-

Slice Preparation:

-

Male mice (e.g., C57BL/6) are anesthetized and decapitated.

-

The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

-

Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Field Potential Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

A stable baseline of fEPSPs is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

This compound or vehicle is bath-applied to the slice at the desired concentration (e.g., 10 nM).

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and normalized to the pre-HFS baseline.

-

The degree of LTP is compared between this compound-treated and control slices.

-

Immunoblotting (Western Blot) for Protein Phosphorylation

This biochemical assay is used to quantify the change in the phosphorylation state of specific proteins (e.g., CaMKII, PKCα, GluR1) in response to this compound.

Methodology:

-

Sample Preparation:

-

Hippocampal slices are prepared and treated with this compound (e.g., 10 nM) or vehicle for a specified duration.

-

Slices are rapidly homogenized in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Antibody Incubation:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-GluR1 Ser-831).

-

A separate blot is run and incubated with a primary antibody for the total amount of the target protein to serve as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection and Quantification:

-

An enhanced chemiluminescence (ECL) substrate is applied to the membrane, which reacts with HRP to produce light.

-

The light signal is captured using a digital imaging system.

-

The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels.

-

Conclusion and Implications for Drug Development

The available evidence strongly indicates that this compound enhances AMPA receptor function not through direct allosteric modulation, but via an upstream mechanism involving the activation of the NMDA receptor's glycine (B1666218) site and a subsequent PKCα/CaMKII signaling cascade. This leads to the phosphorylation of AMPA receptor subunits, enhancing synaptic transmission and LTP. This indirect mechanism may offer a more nuanced approach to modulating glutamatergic function compared to direct AMPA receptor agonists or PAMs, potentially mitigating risks of excitotoxicity. For drug development professionals, this highlights the potential of targeting upstream signaling pathways to achieve fine-tuned control over critical synaptic components like the AMPA receptor. Future research should focus on the precise molecular interactions at the NMDA receptor and the long-term consequences of this modulatory pathway.

References

- 1. Novel nootropic drug this compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel nootropic drug this compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of DM232 (unifiram) and DM235 (this compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sunifiram (DM-235): A Technical Guide

Introduction

Sunifiram (DM-235) is a synthetic, piperazine-derived experimental compound with nootropic properties.[1] Structurally related to the racetam family of drugs, it exhibits potent cognitive-enhancing effects in preclinical studies, with a potency reported to be several orders of magnitude greater than piracetam.[1][2] Developed initially for the potential treatment of neurodegenerative disorders like Alzheimer's disease, this compound has been a subject of interest in neuroscience research for its distinct mechanism of action.[1][3] Despite promising animal studies, it is crucial to note that this compound has not undergone human clinical trials and is not approved for medical use in any jurisdiction.[3][4] This guide provides a detailed technical overview of its pharmacological profile, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action does not involve direct binding to major central nervous system receptors.[5][6] Extensive binding assays have shown that this compound has no significant affinity for common glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine (B1216132), or opioid receptors at concentrations up to 1 μM.[5] Instead, its cognitive-enhancing effects are attributed to the modulation of glutamatergic neurotransmission, specifically through the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor systems.

The core mechanism involves the stimulation of the glycine-binding site on the NMDA receptor.[1][7][8] This interaction initiates a downstream signaling cascade that ultimately enhances synaptic plasticity, a key process for learning and memory.

The key steps in its signaling pathway are:

-

NMDA Receptor Modulation : this compound acts at the glycine (B1666218) co-agonist site of the NMDA receptor.[7][9] This action is supported by findings that its effects are blocked by 7-chloro-kynurenic acid (7-ClKN), a known antagonist of this site.[7][8]

-

Src Kinase Activation : Stimulation of the NMDA receptor's glycine site leads to the activation of Src kinase, a non-receptor tyrosine kinase.[7][8]

-

PKCα Activation : Activated Src kinase subsequently leads to the activation and autophosphorylation of Protein Kinase Cα (PKCα).[7][9]

-

CaMKII Activation and Receptor Phosphorylation : The cascade continues with the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Both PKCα and CaMKII then phosphorylate subunits of NMDA and AMPA receptors.[7][10][11] Specifically, this compound increases phosphorylation of the NR1 subunit of the NMDA receptor and the GluR1 subunit of the AMPA receptor.[11]

-

Enhancement of Long-Term Potentiation (LTP) : This series of phosphorylation events increases the receptors' sensitivity and function, leading to a significant enhancement of NMDA receptor-dependent Long-Term Potentiation (LTP) in the hippocampus, a crucial cellular mechanism for memory formation.[1][7]

Additionally, this compound has been shown to increase the release of the neurotransmitter acetylcholine in the cerebral cortex, which is also vital for cognitive processes like attention, learning, and memory.[2][12][13]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data from preclinical in vitro and in vivo studies, highlighting this compound's potency.

Table 1: In Vitro Efficacy of this compound

| Parameter | Effective Concentration | Key Finding | Animal Model / Preparation |

| LTP Enhancement | 10-100 nM | Peak enhancement observed at 10 nM in a bell-shaped dose-response curve.[7][8][9] | Mouse Hippocampal Slices |

| fEPSP Slope Increase | 1-1000 nM | Dose-dependent increase in the slope of field excitatory postsynaptic potentials.[7] | Mouse Hippocampal Slices |

| NMDA Receptor Activity | 0.01-1 µM | Reduced the antagonistic effect of kynurenic acid on NMDA receptors.[14][15] | Rat Hippocampal Slices |

Table 2: In Vivo Anti-Amnesic and Cognitive-Enhancing Efficacy

| Animal Model | Amnesia Inducing Agent | Behavioral Task | Effective Dose (Route) |

| Mouse | Scopolamine | Passive Avoidance | 0.001-0.1 mg/kg (i.p.)[16][17] |

| Mouse | Scopolamine | Passive Avoidance | 0.01-0.1 mg/kg (p.o.)[16][17] |

| Rat | Scopolamine | Morris Water Maze | 0.1 mg/kg (i.p.)[16] |

| Mouse | NBQX (AMPA Antagonist) | Passive Avoidance | 0.1 mg/kg (i.p.)[18] |

| Mouse | Mecamylamine, Baclofen, Clonidine | Passive Avoidance | Effective doses established.[16][17] |

| Olfactory Bulbectomized (OBX) Mouse | Surgical Ablation | Y-Maze, Novel Object Recognition | 0.01-1.0 mg/kg (p.o.)[11][17] |

Table 3: Receptor and Transporter Binding Profile

| Target | Finding / Value | Concentration | Reference |

| Major CNS Receptors | No significant affinity | Up to 1 µM | [5][6] |

| Recombinant AMPA Receptors | No direct potentiation | Not specified | [5] |

| Erythrocyte Glucose Transport | Antagonizes inhibition by barbiturates | Ki = 26.0 µM | [5][19] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are summaries of key experimental protocols used to characterize this compound.

Electrophysiology: Hippocampal Long-Term Potentiation (LTP)

-

Objective : To measure the effect of this compound on synaptic plasticity in the hippocampus.

-

Preparation : Transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats. Slices are maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) at 30-32°C, bubbled with 95% O2 / 5% CO2.

-

Recording : A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Procedure : A stable baseline of fEPSPs is recorded for at least 20 minutes. This compound is then bath-applied at various concentrations (e.g., 1 nM to 1 µM) for a specified period. LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second). The fEPSP slope is then monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

Pharmacological Validation : To confirm the mechanism, experiments are repeated in the presence of specific antagonists, such as the NMDA glycine-site antagonist 7-ClKN or the Src family inhibitor PP2.[7][8]

Behavioral Studies: Anti-Amnesic Effects

-

Objective : To assess this compound's ability to reverse chemically-induced cognitive deficits in rodents.

-

Model : The passive avoidance test is commonly used. This task assesses fear-motivated memory. The apparatus consists of a two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild electric foot shock.

-

Procedure :

-

Training (Acquisition Trial) : A mouse or rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Drug Administration : Immediately after training, the amnesic agent (e.g., scopolamine, 1.5 mg/kg i.p.) is administered. This compound (or vehicle) is typically administered before the training trial (e.g., 20 minutes prior).[16]

-

Testing (Retention Trial) : 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates successful memory retention.

-

-

Data Analysis : The step-through latencies between the vehicle, amnesic agent, and this compound-treated groups are compared using statistical tests like ANOVA.

Biochemical Assays: Western Blotting

-

Objective : To quantify the phosphorylation status of key proteins in the signaling cascade.

-

Procedure : Following in vivo treatment (e.g., in OBX mice) or in vitro stimulation of hippocampal slices, the hippocampal tissue is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.[11] Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection : Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-CaMKIIα, anti-phospho-PKCα, anti-phospho-GluR1). Subsequently, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Quantification : Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using densitometry software. To normalize the data, the membranes are often stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the same proteins.

Conclusion

This compound (DM-235) is a highly potent, experimental nootropic compound whose pharmacological profile is centered on the positive modulation of the glutamatergic system. Its primary mechanism involves the stimulation of the NMDA receptor's glycine-binding site, which initiates a kinase signaling cascade (Src, PKCα, CaMKII) that enhances AMPA and NMDA receptor function. This ultimately leads to a potentiation of LTP, the cellular basis of memory formation. Preclinical in vivo studies have consistently demonstrated its ability to reverse cognitive deficits in various animal models of amnesia. While these findings underscore its potential as a cognitive enhancer, the complete absence of human clinical trial data means its safety, tolerability, and efficacy in humans remain unknown. Therefore, this compound should be regarded strictly as a research chemical.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pharmacological Characterization of DM232 (Unifiram) and DM235 (this compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nootropics-information.medium.com [nootropics-information.medium.com]

- 4. nanotechproject.org [nanotechproject.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Pharmacological characterization of DM232 (unifiram) and DM235 (this compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel nootropic drug this compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - NutraPedia [nutrahacker.com]

- 11. Novel nootropic drug this compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. muscleandbrawn.com [muscleandbrawn.com]

- 13. powerockpharma.com [powerockpharma.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. DM235 (this compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

In Vitro Neuroprotective Properties of Sunifiram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunifiram (DM235) is a piperazine-derived ampakine-like nootropic agent with demonstrated cognitive-enhancing effects.[1][2] Emerging in vitro evidence suggests that this compound also possesses significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms at the cellular and molecular level, based on available in vitro studies. We detail the experimental protocols used to elucidate its mode of action, present quantitative data from key studies, and visualize the implicated signaling pathways. This document is intended to serve as a resource for researchers investigating novel neuroprotective agents and for professionals involved in the development of therapeutics for neurodegenerative diseases.

Introduction

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death.[3][4] Consequently, compounds that can mitigate excitotoxicity and provide neuroprotection are of significant therapeutic interest.

This compound has been shown to be a potent cognitive enhancer, orders of magnitude more potent than Piracetam (B1677957).[2][5] Its mechanisms of action are primarily linked to the modulation of glutamatergic neurotransmission, specifically through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][6] This guide focuses on the in vitro evidence that substantiates the neuroprotective effects of this compound, stemming from its influence on these critical receptor systems and their downstream signaling cascades.

Core Neuroprotective Mechanisms of this compound

In vitro studies, primarily utilizing hippocampal slice preparations, have revealed a multi-faceted mechanism of action for this compound's neuroprotective effects. The core of its activity lies in the potentiation of AMPA receptor function and the modulation of NMDA receptor signaling, which in turn activates crucial downstream protein kinases that are pivotal for neuronal survival and synaptic plasticity.

Modulation of Glutamate Receptors

-

AMPA Receptor Potentiation: this compound is considered an ampakine due to its positive modulatory effects on AMPA receptors.[6] In vitro experiments on rat hippocampal slices have demonstrated that this compound enhances AMPA receptor-mediated synaptic transmission.[5] This potentiation is thought to contribute to its cognitive-enhancing effects and may play a role in its neuroprotective properties by promoting synaptic stability and function.

-

NMDA Receptor Modulation: this compound's interaction with NMDA receptors is more nuanced. Studies indicate that it acts on the glycine-binding site of the NMDA receptor.[7][8] This interaction is crucial for its ability to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. By modulating NMDA receptor activity, this compound influences calcium influx, a critical second messenger in both synaptic plasticity and excitotoxicity.

Downstream Signaling Cascades

The modulation of AMPA and NMDA receptors by this compound triggers a cascade of intracellular signaling events that are central to its neuroprotective effects. The activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC) are key events in this pathway.[6][7]

-

Activation of CaMKII: this compound treatment has been shown to increase the autophosphorylation of CaMKIIα at Thr-286 in the hippocampus.[7] Activated CaMKII is a critical mediator of synaptic plasticity and is known to phosphorylate AMPA receptors, enhancing their function.

-

Activation of PKC: this compound also leads to the activation of PKCα, evidenced by its increased autophosphorylation at Ser-657.[7] PKCα activation is linked to the enhancement of NMDA receptor function and plays a role in neuronal survival pathways.

The interplay between these signaling molecules ultimately leads to the potentiation of synaptic strength and is hypothesized to contribute to the cellular resilience against neurotoxic insults.

Quantitative Data on In Vitro Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effects of this compound on Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

| Concentration | Effect on fEPSP Slope (LTP) | Peak Effect | Reference |

| 10-100 nM | Significantly enhanced LTP | 10 nM | [1] |

| 1-1000 nM | Dose-dependent increase | N/A | [1] |

Table 2: Effects of this compound on Protein Phosphorylation in Mouse Hippocampal Slices

| Protein | Phosphorylation Site | Effect | Concentration for Peak Effect | Reference |

| CaMKIIα | Thr-286 | Increased autophosphorylation | Not specified | [7] |

| PKCα | Ser-657 | Increased autophosphorylation | 10 nM | [1] |

| GluR1 (AMPA Receptor Subunit) | Ser-831 | Increased phosphorylation | Not specified | [7] |

| NR1 (NMDA Receptor Subunit) | Ser-896 | Increased phosphorylation | Not specified | [7] |

| Src Family Kinase | Tyr-416 | Increased activity | 10 nM | [1] |

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced synaptic efficacy and neuroprotection.

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Experimental Workflow for Assessing Neuroprotection in Hippocampal Slices

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound using electrophysiology in hippocampal slices.

Caption: Workflow for electrophysiological assessment of this compound.

Detailed Experimental Protocols

Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction: Mice (e.g., C57BL/6) are anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.[9]

-

Slicing: The brain is sectioned into 300-400 µm thick coronal or horizontal slices using a vibratome. The slicing chamber is continuously perfused with ice-cold, oxygenated ACSF.[9]

-

Recovery: Slices are transferred to a holding chamber containing ACSF at 32-34°C and allowed to recover for at least 1 hour before recordings commence.[10]

Electrophysiological Recordings (Field Excitatory Postsynaptic Potentials - fEPSPs)

-

Slice Placement: A single hippocampal slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 32-34°C.[10]

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.[9]

-

Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to ensure a stable baseline.[9]

-

Drug Application: this compound is bath-applied at the desired concentration for a specified period (e.g., 20-30 minutes) before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 pulses at 100 Hz).[9]

-

Post-LTP Recording: fEPSPs are recorded for at least 60-120 minutes post-HFS to assess the magnitude and stability of LTP.[9]

Western Blotting for Protein Phosphorylation

-

Tissue Preparation: Following electrophysiological recording or drug treatment, hippocampal slices are snap-frozen in liquid nitrogen and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-CaMKII, total CaMKII, p-PKC, total PKC).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The density of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Discussion and Future Directions

The in vitro evidence strongly suggests that this compound exerts neuroprotective effects primarily through the modulation of glutamatergic signaling. Its ability to enhance LTP and activate key protein kinases like CaMKII and PKC underscores its potential to promote synaptic health and resilience.

Neuroprotection against Excitotoxicity

While the enhancement of LTP provides indirect evidence of neuroprotective potential, direct in vitro studies investigating this compound's ability to protect neurons from glutamate-induced excitotoxicity are currently lacking in the published literature. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays would be valuable in quantifying the direct neuroprotective efficacy of this compound against excitotoxic insults.[2][11] Such studies would provide crucial data on cell viability and dose-dependent protective effects.

Potential Involvement of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress, a key component of excitotoxic neuronal death.[12][13] While there is no direct in vitro evidence linking this compound to Nrf2 activation, a recent study has shown that Piracetam, a structurally related nootropic, may exert its neuroprotective effects in part through the activation of the AMPK/SIRT-1/Nrf-2 signaling pathway.[12] Given the structural and functional similarities, it is plausible that this compound may also engage this pathway. Future in vitro studies should investigate whether this compound can induce the nuclear translocation of Nrf2 and the upregulation of its target antioxidant genes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) in neuronal cell cultures.

Conclusion

This compound demonstrates significant neuroprotective properties in vitro, primarily mediated by its positive modulation of AMPA receptors and its nuanced interaction with NMDA receptors. These actions converge on the activation of the CaMKII and PKC signaling pathways, leading to enhanced synaptic plasticity, which is thought to underpin its neuroprotective effects. While the current body of in vitro research provides a strong foundation, further studies are required to quantify its direct protective effects against excitotoxicity and to explore its potential interaction with other neuroprotective pathways, such as the Nrf2 antioxidant response. The detailed methodologies and data presented in this guide are intended to facilitate future research in this promising area of neuropharmacology.

References

- 1. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 3. scantox.com [scantox.com]

- 4. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel nootropic drug this compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 by Sulforaphane Inhibits High Glucose-Induced Progression of Pancreatic Cancer via AMPK Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genes2cognition.org [genes2cognition.org]

- 10. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piracetam attenuates oxidative stress and inflammation-induced neuronal cell death in rats with vascular dementia potentially via the activation of the AMPK/SIRT-1/Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neuroprotective effects of Piracetam on cisplatin-induced cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

Sunifiram's Cholinergic Impact: A Technical Guide to its Glutamatergic-Mediated Mechanism

For Immediate Release

Sesto Fiorentino, Italy - This technical whitepaper provides an in-depth analysis of the nootropic compound Sunifiram (DM-235) and its significant, albeit indirect, impact on cholinergic neurotransmission. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action. This compound, a piperazine-derived ampakine-like drug, enhances cognitive functions by modulating glutamatergic signaling, which in turn elevates acetylcholine (B1216132) levels in the cerebral cortex.

Executive Summary

This compound distinguishes itself as a potent cognitive enhancer that does not directly bind to cholinergic receptors. Instead, its primary mechanism involves the potentiation of AMPA and NMDA receptor activity. This glutamatergic modulation, particularly through the glycine-binding site of the NMDA receptor, initiates a cascade of intracellular signaling events. This cascade, involving key protein kinases, is believed to be the upstream mechanism responsible for the observed increase in acetylcholine release in the cerebral cortex. This document will explore the experimental evidence supporting this multi-step mechanism of action.

Core Mechanism of Action: A Glutamatergic-Cholinergic Link

This compound's influence on the cholinergic system is not a result of direct receptor agonism but rather an indirect consequence of its activity at glutamatergic synapses. The compound has been shown to potentiate NMDA receptor-dependent long-term potentiation (LTP) in the hippocampus.[1] This action is specifically linked to the glycine-binding site of the NMDA receptor, which leads to the activation of crucial downstream signaling molecules: Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase Cα (PKCα).[1] The activation of these kinases is a critical step that ultimately enhances cholinergic neurotransmission. While early research demonstrated that this compound increases the release of acetylcholine from the rat cerebral cortex, the precise quantification of this increase in vivo is not detailed in the available literature.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced synaptic plasticity and its indirect effect on cholinergic function.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's biological activity.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species/Model | Test | Source |

| LTP Enhancement | 10 nM (peak effective concentration) | Mouse Hippocampal Slices | Electrophysiology | Moriguchi et al., 2013[1] |

| Antiamnesic Effect (i.p.) | 0.001 - 0.1 mg/kg | Mice | Passive Avoidance Test | Ghelardini et al., 2002[3] |

| Antiamnesic Effect (p.o.) | 0.01 - 0.1 mg/kg | Mice | Passive Avoidance Test | Ghelardini et al., 2002[3] |

| Memory Impairment Reversal (i.p.) | 0.1 mg/kg | Rats | Morris Water Maze | Ghelardini et al., 2002[3] |

Table 2: Receptor Binding Profile

This compound and its precursor, Unifiram, have been assayed against a wide panel of central nervous system receptors, ion channels, and transporters. The results consistently show a lack of direct affinity at concentrations up to 1 µM.

| Target Class | Receptor Subtypes | Binding Affinity (Ki) | Source |

| Glutamate | NMDA, AMPA, Kainate | > 1 µM | Romanelli et al., 2006 |

| GABA | GABA-A, GABA-B | > 1 µM | Romanelli et al., 2006 |

| Acetylcholine | Muscarinic, Nicotinic | > 1 µM | Romanelli et al., 2006 |

| Dopamine | D1, D2, D3, D4, D5 | > 1 µM | Romanelli et al., 2006 |

| Serotonin | 5-HT1A, 5-HT2A, etc. | > 1 µM | Romanelli et al., 2006 |

| Adrenergic | Alpha-1, Alpha-2, Beta | > 1 µM | Romanelli et al., 2006 |

| Opioid | Mu, Delta, Kappa | > 1 µM | Romanelli et al., 2006 |

| Histamine | H1, H2 | > 1 µM | Romanelli et al., 2006 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that form the basis of our understanding of this compound's mechanism.

In Vivo Reversal of Scopolamine-Induced Amnesia (Passive Avoidance Test)

This protocol, adapted from Ghelardini et al. (2002), is designed to assess the anti-amnesic properties of this compound.[3]

-

Subjects: Male Swiss albino mice (23-25 g).

-

Apparatus: A step-through type passive avoidance apparatus consisting of two compartments: a lit chamber and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid of stainless steel rods.

-

Procedure:

-

Training (Day 1): Each mouse is placed in the lit compartment. After a 20-second familiarization period, the door to the dark compartment is opened. The latency for the mouse to enter the dark compartment is recorded. Once the mouse enters, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Drug Administration: this compound (0.001-0.1 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 20 minutes before the training session. Scopolamine (1.5 mg/kg, i.p.), a muscarinic antagonist that induces amnesia, is administered 5 minutes after the test compound.

-

Testing (Day 2): 24 hours after the training session, the mouse is placed back into the lit compartment. The latency to enter the dark compartment is recorded, up to a maximum of 180 seconds.

-

-

Endpoint: A significant increase in the step-through latency on Day 2 in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

In Vitro Electrophysiology (Hippocampal LTP)

This methodology is based on the work of Moriguchi et al. (2013) to measure the effect of this compound on synaptic plasticity.[1]

-

Tissue Preparation:

-

Male C57BL/6J mice (8-12 weeks old) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.

-

A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

-

LTP Induction and Drug Application:

-

This compound (e.g., 10 nM) or vehicle is bath-applied for 30 minutes.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

fEPSPs are recorded for at least 60 minutes post-HFS.

-

-

Endpoint: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline. A significantly greater potentiation in this compound-treated slices compared to control indicates LTP enhancement.

In Vitro Protein Kinase Activation (Western Blotting)

This protocol, also from Moriguchi et al. (2013), is used to quantify the phosphorylation state of key signaling proteins.[4]

-

Sample Preparation:

-

Hippocampal slices are prepared and treated with this compound (e.g., 0.01-1.0 mg/kg for in vivo studies followed by slice preparation) as described in the electrophysiology protocol.

-

Following treatment, the CA1 region is dissected from the slices.

-

The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysate is determined using a BCA protein assay.

-

-

Western Blotting Procedure:

-

Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-CaMKIIα (Thr-286), phospho-PKCα (Ser-657)) and total protein antibodies for normalization.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Quantification: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software and normalized to the intensity of the total protein bands.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's pro-cholinergic and cognitive-enhancing effects are mediated through a glutamatergic pathway. Its ability to potentiate NMDA receptor function, leading to the activation of CaMKII and PKC, represents a sophisticated, indirect mechanism for modulating cholinergic neurotransmission. This contrasts with direct-acting cholinergic agents and offers a potentially different therapeutic profile.

Future research should focus on obtaining precise in vivo quantitative data on the dose-dependent effects of this compound on acetylcholine release in various brain regions, utilizing techniques such as microdialysis. Furthermore, a comprehensive receptor binding screen, including orphan receptors, could definitively confirm its selectivity profile and rule out any currently unknown off-target effects. Elucidating the precise molecular link between the glutamatergic-kinases cascade and the acetylcholine release machinery will be paramount to fully understanding this promising nootropic compound.

References

- 1. Pharmacological Characterization of DM232 (Unifiram) and DM235 (this compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. DM235 (this compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DM232 (unifiram) and DM235 (this compound), new potent cognition enhancers. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to Preclinical Studies on Sunifiram for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunifiram (DM-235) is a synthetic, piperazine-derived compound with nootropic properties, structurally related to the racetam family of drugs.[1][2] First synthesized in 2000, it has garnered significant interest for its potent cognitive-enhancing effects observed in preclinical models, reportedly being over 1000 times more potent than piracetam.[3][4] Unlike traditional racetams, this compound is classified as an ampakine due to its primary mechanism of action involving the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][5] This technical guide provides an in-depth review of the preclinical studies on this compound, focusing on its mechanism of action, efficacy data from various animal models, and detailed experimental protocols. The information is intended to serve as a core resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

Preclinical evidence indicates that this compound's cognitive-enhancing effects are primarily mediated through the modulation of the glutamatergic system, specifically by acting on both AMPA and N-methyl-D-aspartate (NMDA) receptors. This interaction initiates a cascade of downstream signaling events that are crucial for synaptic plasticity and memory formation.

The proposed signaling pathway is as follows:

-

NMDA Receptor Modulation : this compound is suggested to stimulate the glycine-binding site of the NMDA receptor.[2][6][7]

-

Src Kinase and PKCα Activation : This stimulation leads to the activation of Src kinase, a non-receptor tyrosine kinase, which in turn phosphorylates and activates Protein Kinase C alpha (PKCα).[2][7]

-

AMPA Receptor Potentiation : this compound also acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission.[5][8]

-

CaMKII Activation : The combined activity and downstream effects result in the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key protein in memory formation.[2][6][9]

-

Phosphorylation Events : Activated CaMKII and PKCα then phosphorylate subunits of AMPA (e.g., GluR1) and NMDA (e.g., NR1) receptors, increasing their activity and trafficking to the synapse.[6][9]

-

Enhancement of Long-Term Potentiation (LTP) : This entire cascade culminates in the significant enhancement of Long-Term Potentiation (LTP), the molecular basis for learning and memory.[2][7][9]

Additionally, some studies suggest that this compound may increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter vital for attention and cognitive processing.[1][3][5]

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating this compound's effects on cognition.

Table 1: In Vivo Cognitive Enhancement Studies

| Animal Model | Dosage & Route | Behavioral Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mice | 0.001 - 0.1 mg/kg (i.p.) | Passive Avoidance Test | Reversed amnesia induced by scopolamine (B1681570), mecamylamine, baclofen, and clonidine. | [4] |

| Mice | 0.01 - 0.1 mg/kg (p.o.) | Passive Avoidance Test | Reversed scopolamine-induced amnesia. | [4] |

| Rats | 0.1 mg/kg (i.p.) | Morris Water Maze | Prevented scopolamine-induced impairment in spatial learning and memory. | [4][10] |

| Olfactory Bulbectomized (OBX) Mice | 0.01 - 1.0 mg/kg (p.o.) | Y-Maze Task | Significantly improved spatial reference memory. | [6][11] |

| Olfactory Bulbectomized (OBX) Mice | 0.01 - 1.0 mg/kg (p.o.) | Novel Object Recognition | Significantly improved short-term recognition memory. | [6][11] |

| Mice | 0.1 mg/kg (i.p.) | Passive Avoidance Test | Reversed amnesia induced by the AMPA receptor antagonist NBQX. |[8] |

Table 2: Ex Vivo/In Vitro Electrophysiology and Molecular Studies

| Preparation | This compound Concentration | Measured Outcome | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mouse Hippocampal Slices (CA1) | 10 - 100 nM | Long-Term Potentiation (LTP) | Significantly enhanced LTP, with a peak effect at 10 nM. | [2][7] |

| Mouse Hippocampal Slices (CA1) | 1 - 1000 nM | Field Excitatory Postsynaptic Potentials (fEPSPs) | Increased the slope of fEPSPs in a dose-dependent manner. | [2] |

| OBX Mouse Hippocampal Tissue (CA1) | 0.01 - 1.0 mg/kg (in vivo dosing) | Protein Phosphorylation (Immunoblotting) | Restored levels of p-CaMKIIα (Thr-286) and p-GluR1 (Ser-831) to control levels. | [6] |

| OBX Mouse Hippocampal Tissue (CA1) | 0.01 - 1.0 mg/kg (in vivo dosing) | Protein Phosphorylation (Immunoblotting) | Restored levels of p-PKCα (Ser-657) and p-NR1 (Ser-896) to control levels. | [6] |

| Rat Hippocampal Slices | Not specified | Acetylcholine Release | Increased the release of acetylcholine from the cerebral cortex. |[3][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.

Olfactory Bulbectomized (OBX) Mouse Model

This model is used to simulate the cholinergic degeneration and cognitive deficits seen in conditions like Alzheimer's disease.[6]

-

Subjects : Male mice are typically used.

-

Anesthesia : Mice are anesthetized with an appropriate agent (e.g., pentobarbital).

-

Surgical Procedure : The mouse is placed in a stereotaxic frame. A burr hole is drilled through the skull over the olfactory bulbs. The bulbs are then removed by aspiration using a fine-gauge needle attached to a vacuum pump. Sham-operated control animals undergo the same procedure without the removal of the bulbs.

-

Post-operative Care : Animals are allowed a recovery period (e.g., 10 days) before drug administration and behavioral testing begins.[6][11]

Behavioral Assays for Cognitive Function

-

Passive Avoidance Test : This task assesses fear-motivated long-term memory.

-

Apparatus : A two-chamber box with a light and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial) : A mouse is placed in the light chamber. When it enters the dark chamber, the door closes, and a brief, mild foot shock is delivered.

-

Testing (Retention Trial) : 24 hours later, the mouse is again placed in the light chamber, and the latency to enter the dark chamber is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event. Amnesia is often induced by administering agents like scopolamine or NBQX prior to training.[4][8]

-

-

Morris Water Maze : This test evaluates spatial learning and memory.

-

Apparatus : A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface.

-

Acquisition Phase : Rats are trained over several days to find the hidden platform from various starting points. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial : After training, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[4][10]

-

Ex Vivo Electrophysiology: LTP Measurement

This technique directly measures synaptic plasticity in brain tissue.

-

Slice Preparation : Mice or rats are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Recording : Slices are transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure fEPSPs.

-

LTP Induction : After establishing a stable baseline of synaptic responses, LTP is induced by applying high-frequency stimulation (HFS) (e.g., 100 Hz for 1 second).

-

Data Analysis : The slope of the fEPSP is monitored for at least 60 minutes post-HFS. A sustained increase in the fEPSP slope indicates the successful induction of LTP. The effect of this compound is tested by adding it to the perfusion bath before HFS.[2][7]

Molecular Analysis: Immunoblotting

This method is used to quantify the phosphorylation state of key signaling proteins.

-

Tissue Preparation : Following behavioral experiments, hippocampal tissue is dissected and immediately frozen.

-

Protein Extraction : The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification and Electrophoresis : Protein concentration is determined (e.g., using a BCA assay). Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting : Proteins are transferred from the gel to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific to the phosphorylated proteins of interest (e.g., anti-p-CaMKIIα) and total proteins.

-

Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent. The band intensity is quantified using densitometry software.[6]

Safety and Toxicology Overview

In the preclinical studies cited, this compound did not impair motor coordination or alter spontaneous motility at effective cognitive-enhancing doses.[4] However, it is critical to note that the existing body of research is limited to short-term animal studies. There are no published long-term toxicology studies or human clinical trials.[9][13][14] Therefore, the safety profile of this compound in humans remains entirely unknown. Some concerns have been raised in non-primary literature regarding the theoretical risks of long-term PKCα activation, which has been linked to cell proliferation in other contexts, but this has not been studied in relation to this compound.[15]

Conclusion

Preclinical data from in vivo and in vitro studies consistently demonstrate that this compound is a potent cognitive enhancer in animal models. Its mechanism of action is rooted in the positive modulation of glutamatergic neurotransmission, particularly through the activation of AMPA and NMDA receptor-mediated signaling pathways involving PKCα and CaMKII, which ultimately enhances synaptic plasticity (LTP). The compound has shown efficacy in reversing chemically-induced amnesia and improving performance in various learning and memory tasks at very low doses.

Despite these promising preclinical findings, it must be unequivocally stated that this compound is an experimental compound. The complete absence of human clinical trial data means its efficacy, safety, and potential side effects in humans are unknown.[9][13] The information presented in this guide is intended for research and drug development professionals to provide a foundational understanding of this compound's preclinical pharmacology. Further rigorous investigation, including comprehensive toxicology studies and controlled clinical trials, would be essential to determine any potential therapeutic value.

References

- 1. muscleandbrawn.com [muscleandbrawn.com]

- 2. Novel nootropic drug this compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of DM232 (unifiram) and DM235 (this compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DM235 (this compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. powerockpharma.com [powerockpharma.com]

- 6. Novel nootropic drug this compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - NutraPedia [nutrahacker.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Characterization of DM232 (Unifiram) and DM235 (this compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.selfdecode.com [drugs.selfdecode.com]

- 14. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 15. Reddit - The heart of the internet [reddit.com]

Sunifiram's Nexus: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunifiram (1-benzoyl-4-propanoylpiperazine, DM-235) is a potent piperazine-derived nootropic agent that has garnered significant interest for its cognitive-enhancing effects, demonstrating substantially higher potency than traditional racetams like piracetam.[1][2][3][4] Although its precise mechanism of action remains a subject of ongoing investigation, compelling evidence points towards its role as a modulator of glutamatergic neurotransmission, particularly through the potentiation of AMPA and NMDA receptor function. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the critical signaling pathways and experimental workflows.

Introduction: The Chemical Architecture of a Potent Nootropic

This compound's chemical scaffold, a 1,4-disubstituted piperazine (B1678402), offers a versatile platform for structural modifications aimed at elucidating the key determinants of its nootropic activity. The core structure consists of a central piperazine ring, with a benzoyl group at one nitrogen and a propanoyl group at the other. SAR studies have primarily focused on modifications of these two acyl groups and alterations to the piperazine ring itself to understand their influence on cognitive-enhancing properties.[2][3][5]

Quantitative Structure-Activity Relationship (SAR) Analysis

The primary endpoint for assessing the nootropic activity of this compound and its analogs in preclinical studies is the reversal of chemically-induced amnesia in the mouse passive avoidance test. The data, while not always presented in a uniform format across studies, allows for a qualitative and semi-quantitative analysis of the SAR.

Table 1: SAR of this compound Analogs in the Mouse Passive Avoidance Test

| Compound | R1 (Acyl Group at N1) | R2 (Acyl Group at N4) | Minimum Effective Dose (MED) vs. Scopolamine-induced Amnesia (mg/kg, i.p.) | Relative Potency to Piracetam | Reference |

| This compound (DM-235) | Benzoyl | Propanoyl | 0.001 - 0.01 | ~1000-10,000x | [4] |

| Analog 1 | 4-Fluorobenzoyl | Propanoyl | Active, potency similar to this compound | High | [2] |

| Analog 2 | 2-Fluorobenzoyl | Propanoyl | Less active than this compound | Moderate | [2] |

| Analog 3 | 4-Methoxybenzoyl | Propanoyl | Less active than this compound | Moderate | [2] |

| Analog 4 | Benzoyl | Acetyl | Active | High | [3] |

| Analog 5 | Benzoyl | Butyryl | Active | High | [3] |

| Sapunifiram (MN-19) | 4-Phenylbenzoyl | Propanoyl | Active, potent | High | [2] |

| Analog 6 | Isopropylsulfonyl | Benzoyl | Inactive/Amnesic properties | N/A | [6] |

| Unifiram (B1241649) (DM-232) | p-toluenesulfonyl | 2-oxo-1-pyrrolidinyl | 0.001 | ~10,000x | [3][4] |

Key SAR Insights:

-

N1-Acyl Group: The benzoyl group at the N1 position appears crucial for high potency. Substitution on the phenyl ring can modulate activity, with electron-withdrawing groups like fluorine at the 4-position often maintaining or slightly enhancing potency.[2] Substitutions at the 2-position or the introduction of electron-donating groups like methoxy (B1213986) tend to reduce activity.[2]

-

N4-Acyl Group: The propanoyl group at the N4 position is also important for activity. It can be replaced with other short-chain acyl groups like acetyl or butyryl without a significant loss of potency.[3] However, more substantial changes, such as the introduction of a sulfonyl group, can lead to a loss of nootropic effects and may even induce amnesic properties.[6]

-

Piperazine Ring: The piperazine ring serves as a critical scaffold. Ring expansion or contraction has been explored, but often leads to a decrease in activity.[2]

Mechanism of Action: A Signaling Cascade for Cognitive Enhancement

This compound is believed to exert its nootropic effects through a multi-step signaling pathway that enhances synaptic plasticity, primarily in the hippocampus.[7][8] Although it does not appear to bind directly to the primary neurotransmitter binding sites of AMPA or NMDA receptors with high affinity, it initiates a cascade of events that potentiates their function.[9]

The proposed mechanism involves:

-

Modulation of the NMDA Receptor Glycine (B1666218) Site: this compound is thought to interact with the glycine binding site on the NMDA receptor, acting as a positive allosteric modulator.[7][8]

-

Activation of Protein Kinases: This interaction leads to the activation of Protein Kinase C alpha (PKCα) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[7][8]

-

Phosphorylation of AMPA and NMDA Receptors: The activation of these kinases results in the phosphorylation of AMPA and NMDA receptors.[7] This post-translational modification enhances the receptors' sensitivity to glutamate (B1630785) and increases ion flow.

-

Enhancement of Long-Term Potentiation (LTP): The culmination of this signaling cascade is an enhancement of LTP, a cellular mechanism underlying learning and memory.[7][8] This is observed as an increase in the slope of the field excitatory postsynaptic potential (fEPSP).[7]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound and its analogs typically involves a two-step acylation of piperazine.

-

Step 1: Mono-acylation of Piperazine: Piperazine is reacted with a benzoyl chloride derivative (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the mono-acylated piperazine intermediate.

-

Step 2: Second Acylation: The mono-acylated intermediate is then reacted with a second acyl chloride or anhydride (B1165640) (e.g., propanoyl chloride, acetic anhydride) under similar basic conditions to yield the final 1,4-disubstituted piperazine product.

-

Purification: The final product is typically purified by column chromatography on silica (B1680970) gel. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][4]

Mouse Passive Avoidance Test

This behavioral test is used to assess learning and memory in mice and is a primary screening tool for nootropic compounds.

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition Trial): A mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief electric foot shock is delivered.

-

Testing (Retention Trial): 24 hours after the training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory retention of the aversive stimulus.

-

Drug Administration: this compound or its analogs are typically administered intraperitoneally (i.p.) 30-60 minutes before the training trial. To induce amnesia, a cholinergic antagonist like scopolamine (B1681570) is often administered 30 minutes before the drug treatment.[3][4]

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This technique measures the strengthening of synaptic connections, a cellular correlate of learning and memory.

-

Slice Preparation: The hippocampus is dissected from a rodent brain and sliced into thin sections (300-400 µm) using a vibratome. The slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: A stimulating electrode is placed in the Schaffer collateral pathway of the CA1 region, and a recording electrode measures the field excitatory postsynaptic potential (fEPSP) in the stratum radiatum.

-

LTP Induction: After establishing a stable baseline fEPSP, a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) is delivered to induce LTP.

-

Data Analysis: The slope of the fEPSP is measured before and after HFS. A sustained increase in the fEPSP slope after HFS indicates the induction of LTP. This compound is bath-applied to the slices to assess its effect on LTP.[7][10]

Western Blotting for Phosphorylated Proteins (CaMKII and PKC)

This technique is used to quantify the levels of phosphorylated (activated) proteins in a sample.

-

Sample Preparation: Hippocampal slices are treated with this compound and then lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.

-

Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CaMKII, phospho-PKCα). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the data.[11]

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay is used to determine the affinity of a compound for a specific receptor binding site.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing the NMDA receptors are isolated by centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [3H]glycine or a specific antagonist like [3H]MDL 105,519).

-

Competition Assay: To determine the affinity of this compound or its analogs, the binding assay is performed in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibitory constant) can be derived.[12][13]

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound's nootropic action.

Experimental Workflow for SAR Studies

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and nootropic activity of new analogues of this compound and sapunifiram, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and preliminary pharmacological evaluation of new analogues of DM232 (unifiram) and DM235 (this compound) as cognition modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of unifiram (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel nootropic drug this compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vivo Effects of Sunifiram on Learning and Memory in Rodents: A Technical Guide

Abstract

Sunifiram (DM235) is a novel piperazine-derived nootropic agent with potent cognition-enhancing properties demonstrated in various rodent models. Structurally related to piracetam, this compound exhibits significantly higher potency, reversing chemically-induced amnesia and improving performance in memory-related behavioral tasks at microgram-per-kilogram doses. Its mechanism of action is primarily linked to the modulation of glutamatergic neurotransmission, specifically through the activation of AMPA and NMDA receptors. This technical guide provides an in-depth review of the in-vivo effects of this compound on learning and memory in rodents, detailing the experimental protocols used, summarizing quantitative data from key studies, and illustrating the proposed molecular signaling pathways.

Evidence of Cognitive Enhancement in Rodent Models

This compound has been shown to be effective in ameliorating cognitive deficits in a variety of rodent models, including those involving pharmacologically-induced amnesia and surgically-induced memory impairment.

Reversal of Chemically-Induced Amnesia

This compound demonstrates a potent ability to counteract amnesia induced by various pharmacological agents that disrupt different neurotransmitter systems. This suggests a broad-spectrum efficacy in restoring cognitive function. For instance, in a passive avoidance test in mice, this compound effectively prevented amnesia induced by the muscarinic antagonist scopolamine, the nicotinic antagonist mecamylamine, the GABA agonist baclofen, and the alpha-2 agonist clonidine.[1] Furthermore, its ability to reverse amnesia caused by the AMPA receptor antagonist NBQX highlights its significant interaction with the AMPAergic system.[2]

Improvement in Learning and Memory Tasks